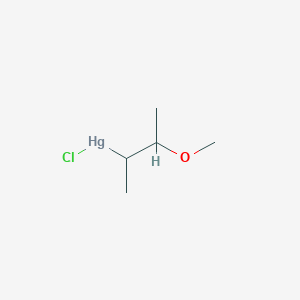
Chloro(3-methoxybutan-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-methoxybutan-2-yl)mercury is an organomercury compound with the molecular formula C5H11ClHgO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-methoxybutan-2-yl)mercury typically involves the reaction of 3-methoxybutan-2-ol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methoxybutan-2-ol+HgCl2→this compound+HCl
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Chloro(3-methoxybutan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form mercury and other organic products.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are employed under basic or neutral conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce elemental mercury and organic by-products .
Scientific Research Applications
Chloro(3-methoxybutan-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Chloro(3-methoxybutan-2-yl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Phenylmercury (C6H5Hg+)
- Dimethylmercury ((CH3)2Hg)
Uniqueness
Chloro(3-methoxybutan-2-yl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Unlike other organomercury compounds, it has a methoxy group that can influence its interaction with biological molecules and its overall stability .
Properties
CAS No. |
7401-91-4 |
|---|---|
Molecular Formula |
C5H11ClHgO |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
chloro(3-methoxybutan-2-yl)mercury |
InChI |
InChI=1S/C5H11O.ClH.Hg/c1-4-5(2)6-3;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
GXJOBVXNZJBAEU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C)[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


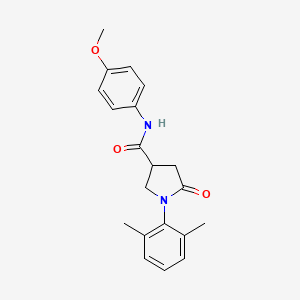

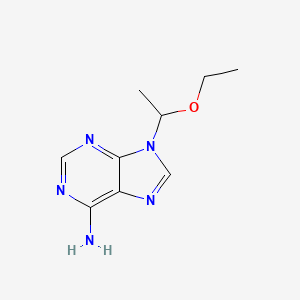
![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
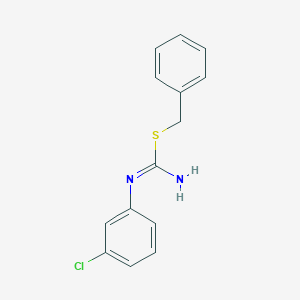
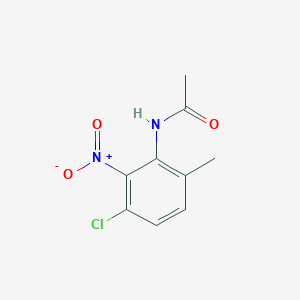
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
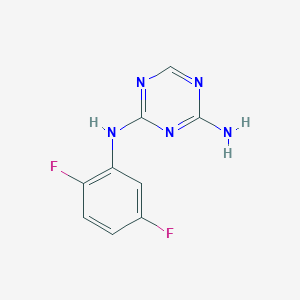
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
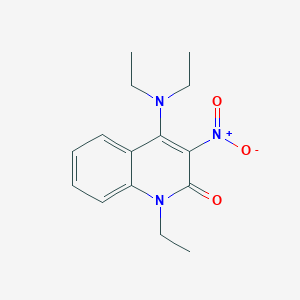
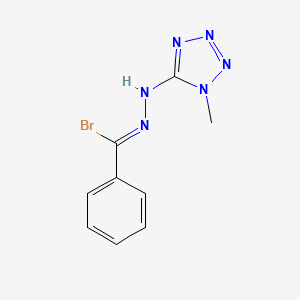
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
